molecular formula C16H30N2O3 B2919114 tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate CAS No. 1823250-58-3

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B2919114
CAS No.: 1823250-58-3
M. Wt: 298.427
InChI Key: HPCLECOBNAZUBH-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring. The 4-position of the piperidine is substituted with a hydroxypiperidinylmethyl moiety, creating a bicyclic amine structure. The Boc group enhances solubility and stability during synthetic processes, while the hydroxypiperidine moiety may contribute to hydrogen bonding and target binding .

Properties

IUPAC Name

tert-butyl 4-[(4-hydroxypiperidin-1-yl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-16(2,3)21-15(20)18-10-4-13(5-11-18)12-17-8-6-14(19)7-9-17/h13-14,19H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCLECOBNAZUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823250-58-3
Record name tert-butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

tert-Butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine-1-carboxylate, also known by its CAS number 367500-88-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H28N2O3C_{15}H_{28}N_{2}O_{3}. It features a piperidine core with a hydroxypiperidine substituent, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC15H28N2O3
Molecular Weight284.40 g/mol
CAS Number367500-88-7
SolubilitySoluble in DMSO

Research indicates that compounds similar to this compound may exhibit activity as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and β-secretase. Such activities are crucial in the context of neurodegenerative diseases like Alzheimer's.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on neuroprotective effects and potential therapeutic applications.

Neuroprotective Effects

  • Inhibition of Amyloid Beta Aggregation : Studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease pathology. This inhibition is essential for reducing neurotoxicity associated with amyloid plaques .
  • Cell Viability and Cytotoxicity : In vitro studies demonstrated that compounds with similar structures can enhance cell viability in the presence of neurotoxic agents like Aβ 1-42. For instance, when astrocytes were treated with Aβ 1-42 alongside these compounds, a significant improvement in cell viability was noted, suggesting protective effects against oxidative stress and inflammation .
  • Anti-inflammatory Properties : Compounds in this class may reduce inflammatory markers such as TNFα and IL-6 in cell cultures exposed to neurotoxic stimuli. This reduction is critical for mitigating the inflammatory response that exacerbates neuronal damage .

Case Studies

Several studies have highlighted the potential of this compound analogs:

  • Study on β-secretase Inhibition : A compound structurally similar to tert-butyl 4-((4-hydroxypiperidin-1-yl)methyl)piperidine showed an IC50 value of approximately 15.4 nM against β-secretase, indicating strong inhibitory potential .
  • In Vivo Models : In animal models subjected to scopolamine-induced cognitive impairment, these compounds demonstrated moderate protective effects on cognitive function and memory retention . However, bioavailability issues were noted, which could limit their effectiveness in clinical settings.

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Thioether () and benzylic alcohol () substituents introduce sites for further functionalization, whereas the hydroxypiperidine group (target compound) may participate in intramolecular hydrogen bonding .

Physical and Chemical Properties

Property Target Compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate
Physical State Not reported Light yellow solid Oil (inferred from alkyl chain)
Melting Point Not available Not reported Not reported
Solubility Likely polar organic solvents Limited aqueous solubility (pyridine moiety) Soluble in non-polar solvents (e.g., hexane)

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